molecular formula C13H23NO3 B14028527 Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate

Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B14028527
M. Wt: 241.33 g/mol
InChI Key: FCVZHPUNCHMJCI-JTQLQIEISA-N
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Description

Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the hydroxymethyl group, and esterification to form the tert-butyl ester. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The spirocyclic core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, alcohols, and substituted spirocyclic compounds.

Scientific Research Applications

Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic compounds: Other spirocyclic compounds with similar structures but different functional groups.

    Azaspiro compounds: Compounds with azaspiro cores but varying substituents.

Uniqueness

Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-10(9-15)5-4-6-13(14)7-8-13/h10,15H,4-9H2,1-3H3/t10-/m0/s1

InChI Key

FCVZHPUNCHMJCI-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCCC12CC2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCCC12CC2)CO

Origin of Product

United States

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